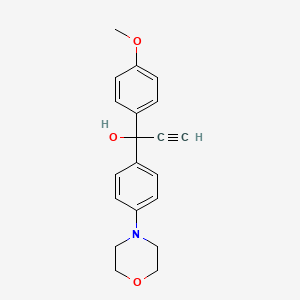
1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol
Descripción general
Descripción
1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol is a synthetic organic compound that features both methoxyphenyl and morpholinophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-morpholinobenzaldehyde.
Reaction Conditions: A common method involves a Sonogashira coupling reaction, where the alkyne and aldehyde are coupled in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The product is usually purified by column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:
Catalyst Optimization: Using more efficient or recyclable catalysts.
Reaction Conditions: Conducting the reaction under controlled temperature and pressure to maximize yield.
Automation: Utilizing automated systems for continuous production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol would depend on its specific application. For instance:
Pharmacological Action: It might interact with specific enzymes or receptors, altering biochemical pathways.
Chemical Reactivity: The alkyne group can participate in cycloaddition reactions, forming new ring structures.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-(4-morpholinophenyl)ethanol: Similar structure but with an ethyl group instead of a propynyl group.
1-(4-Methoxyphenyl)-1-(4-piperidinophenyl)prop-2-yn-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol is unique due to its combination of methoxyphenyl and morpholinophenyl groups, which can impart specific chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-20(22,17-6-10-19(23-2)11-7-17)16-4-8-18(9-5-16)21-12-14-24-15-13-21/h1,4-11,22H,12-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKXYKALLANWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















